molecular formula C17H10Cl2N2O4 B258347 (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

Katalognummer B258347
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: CEQPKVOXQXHKFE-VZUCSPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDPM and is synthesized using a specific method that involves several steps. In

Wirkmechanismus

The mechanism of action of BDPM is not fully understood. However, it has been suggested that BDPM inhibits the activity of several enzymes involved in the inflammatory response. BDPM has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. The activation of the Nrf2 pathway by BDPM may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
BDPM has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. BDPM has also been found to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in the production of nitric oxide and prostaglandins, respectively. The reduction of these enzymes contributes to the anti-inflammatory and analgesic properties of BDPM.

Vorteile Und Einschränkungen Für Laborexperimente

BDPM has several advantages for lab experiments. It is easily synthesized using a specific method and is relatively stable under normal laboratory conditions. BDPM has also been found to have low toxicity and does not cause significant side effects. However, BDPM has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. BDPM also has limited stability in vivo, which may affect its efficacy.

Zukünftige Richtungen

There are several future directions for the study of BDPM. One potential direction is to investigate the potential of BDPM as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and asthma. Another potential direction is to explore the potential of BDPM as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route of BDPM for these potential therapeutic applications. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of BDPM in vivo.

Synthesemethoden

The synthesis of BDPM involves several steps that require specific reagents and conditions. The first step involves the reaction of 3,4-dichlorobenzaldehyde with 1,3-benzodioxole in the presence of a base to form the corresponding Schiff base. The second step involves the reaction of the Schiff base with pyrazolidine-3,5-dione in the presence of acetic anhydride and a catalyst to form BDPM. The yield of BDPM can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Wissenschaftliche Forschungsanwendungen

BDPM has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. BDPM has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. The inhibition of these enzymes makes BDPM a potential candidate for the treatment of inflammatory diseases, such as arthritis and asthma.

Eigenschaften

Produktname

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

Molekularformel

C17H10Cl2N2O4

Molekulargewicht

377.2 g/mol

IUPAC-Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C17H10Cl2N2O4/c18-12-3-2-10(7-13(12)19)21-17(23)11(16(22)20-21)5-9-1-4-14-15(6-9)25-8-24-14/h1-7H,8H2,(H,20,22)/b11-5+

InChI-Schlüssel

CEQPKVOXQXHKFE-VZUCSPMQSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.